molecular formula C14H11ClO B3126189 2-Methyl-4-chlorobenzophenone CAS No. 33184-54-2

2-Methyl-4-chlorobenzophenone

Cat. No. B3126189
CAS RN: 33184-54-2
M. Wt: 230.69 g/mol
InChI Key: VPJOUHYHNNHYSP-UHFFFAOYSA-N
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Description

2-Methyl-4-chlorobenzophenone is a derivative of benzophenone, which is an organic compound with the formula (C6H5)2CO . It is a white solid that is soluble in organic solvents . Benzophenone is a widely used building block in organic chemistry, being the parent diarylketone .


Synthesis Analysis

The synthesis of 2-Methyl-4-chlorobenzophenone can be achieved via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by TLC .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-chlorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom (Cl) attached to it .

Scientific Research Applications

properties

IUPAC Name

(4-chloro-2-methylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJOUHYHNNHYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methyl-phenyl)-phenyl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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